

Application Notes and Protocols: Pyraclostrobin

Foliar Application in Wheat

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Compound of Interest

Compound Name: *Fungicide4*

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Introduction

Pyraclostrobin is a broad-spectrum foliar fungicide belonging to the strobilurin (QoI) class.^{[1][2]} It is widely utilized in wheat cultivation to manage a variety of fungal diseases and has been noted for its physiological benefits to the plant, which can contribute to yield enhancement.^[3] ^[4] Its primary mode of action is the inhibition of mitochondrial respiration in fungi by blocking the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), thereby halting ATP production and preventing fungal growth and reproduction.^{[2][3][5]} This document provides detailed application notes and experimental protocols for the use of pyraclostrobin in wheat, tailored for a research and development audience.

Key Attributes of Pyraclostrobin:

- Class: Strobilurin (QoI - Quinone outside Inhibitor).^{[2][5]}
- Action: Acts as a preventative and curative agent with systemic and translaminar movement, allowing for distribution within plant tissues.^{[1][2][6]}
- Spectrum: Effective against a wide range of fungal pathogens, including those causing rusts, powdery mildew, tan spot, and Septoria leaf blotch.^{[3][6][7]}

Quantitative Data Summary

The efficacy of pyraclostrobin, often applied as a solo product (e.g., Headline®) or in combination with other fungicides, has been evaluated in numerous field trials. The following tables summarize its performance against key wheat diseases. Efficacy is rated based on multi-year, multi-location field tests conducted by the North Central Regional Committee on Management of Small Grain Diseases (NCERA-184).[8][9][10]

Table 1: Efficacy of Pyraclostrobin (Solo Application) on Major Wheat Foliar Diseases

Disease	Causal Agent	Efficacy Rating ¹
Stripe Rust	<i>Puccinia striiformis</i> f. sp. <i>tritici</i>	Excellent ³
Leaf Rust	<i>Puccinia triticina</i>	Excellent ³
Stem Rust	<i>Puccinia graminis</i> f. sp. <i>tritici</i>	Good
Powdery Mildew	<i>Erysiphe graminis</i> f. sp. <i>tritici</i>	Good
Tan Spot	<i>Pyrenophora tritici-repentis</i>	Excellent
Septoria Leaf Blotch	<i>Septoria</i> spp., <i>Stagonospora</i> spp.	Very Good ²
Stagonospora Glume Blotch	<i>Stagonospora nodorum</i>	Very Good

| Fusarium Head Blight (Scab) | *Fusarium graminearum* | Not Labeled/Not Recommended |

¹Efficacy Categories: E=Excellent, VG=Very Good, G=Good, F=Fair, P=Poor, NL=Not Labeled, NR=Not Recommended.[9] ²Efficacy may be reduced in areas with fungal populations resistant to strobilurin fungicides.[8][9] ³Efficacy can be significantly lower if solo strobilurin products are applied after infection has already occurred.[8][9] (Data synthesized from multiple university extension publications based on NCERA-184 committee findings).[8][10][11][12]

Table 2: Application Timing and Rates for Pyraclostrobin (23.6% Suspension Concentrate)

Target	Application Rate (fl. oz/A)	Recommended Application Timing (Growth Stage)
Early Season Disease Control	3.0 - 6.0	At the first sign of disease or when conditions are favorable. Can be combined with herbicide applications.
General Foliar Disease Control	6.0 - 9.0	Immediately after flag leaf emergence (Feekes 8-9) to protect the flag leaf, which is critical for grain fill. [13] [14]
Maximum Annual Application	18.0	Do not exceed a total of 18 fl oz/A (0.29 lb ai/acre) per season. [13]

| Harvest Restriction | Feekes 10.5 | Do not apply after the beginning of flowering (Feekes 10.5 or Zadok's 59).[\[13\]](#) |

Experimental Protocols

Objective: To evaluate the efficacy of a pyraclostrobin-based formulation in controlling foliar diseases and its effect on wheat yield under field conditions.

Materials:

- Wheat seed of a locally adapted cultivar moderately susceptible to target diseases.
- Pyraclostrobin formulation (e.g., 23.6% SC).
- Untreated control and potentially a competitor product/triazole standard.
- Randomized Complete Block Design (RCBD) with at least four replicates.[\[15\]](#)
- CO₂-pressurized backpack sprayer or tractor-mounted boom sprayer calibrated for a specific volume (e.g., 200 L/ha).[\[16\]](#)

- Standard disease rating scales (e.g., modified Cobb scale for rusts).
- Plot combine for harvesting.
- Grain moisture meter and scale.

Procedure:

- Site Selection & Plot Establishment: Select a field with a history of the target disease(s). Establish plots (e.g., 1.5m x 5m) and implement an RCBD layout.
- Seeding: Sow wheat at a locally recommended seeding rate (e.g., 300 seeds/m²).^[15] Apply standard fertilizer and herbicide treatments as needed, ensuring they do not interfere with the fungicide treatments.
- Treatment Application:
 - Prepare spray solutions according to the desired active ingredient rates (e.g., 100-150 g a.i./ha).
 - Apply treatments at a specific wheat growth stage, typically at flag leaf emergence (Feekes 8-9) to protect the primary photosynthetic leaves.^[14] For some diseases, an earlier application may be warranted.^[17]
 - Ensure thorough coverage of the foliage.^[6] The untreated control plots should be sprayed with water only.
- Disease Assessment:
 - Begin scouting for disease prior to application.
 - Conduct disease severity and incidence assessments at regular intervals (e.g., 7, 14, and 21 days) after application.^[16]
 - Rate disease on the flag leaf and the leaf below the flag leaf (F-1).
 - Calculate the Area Under the Disease Progress Curve (AUDPC) for a comprehensive measure of disease suppression over time.^[18]

- Yield Data Collection:
 - At crop maturity (e.g., BBCH 99), harvest the center of each plot using a plot combine.
 - Record the grain weight and measure moisture content. Adjust grain yield to a standard moisture content (e.g., 13%).
 - Collect a subsample to determine the thousand-kernel weight.
- Data Analysis:
 - Perform Analysis of Variance (ANOVA) on disease severity, AUDPC, grain yield, and thousand-kernel weight data.
 - Use a mean separation test (e.g., Tukey's HSD) to determine significant differences among treatments.

Objective: To determine the effective concentration (EC_{50}) of pyraclostrobin against a target fungal pathogen.

Materials:

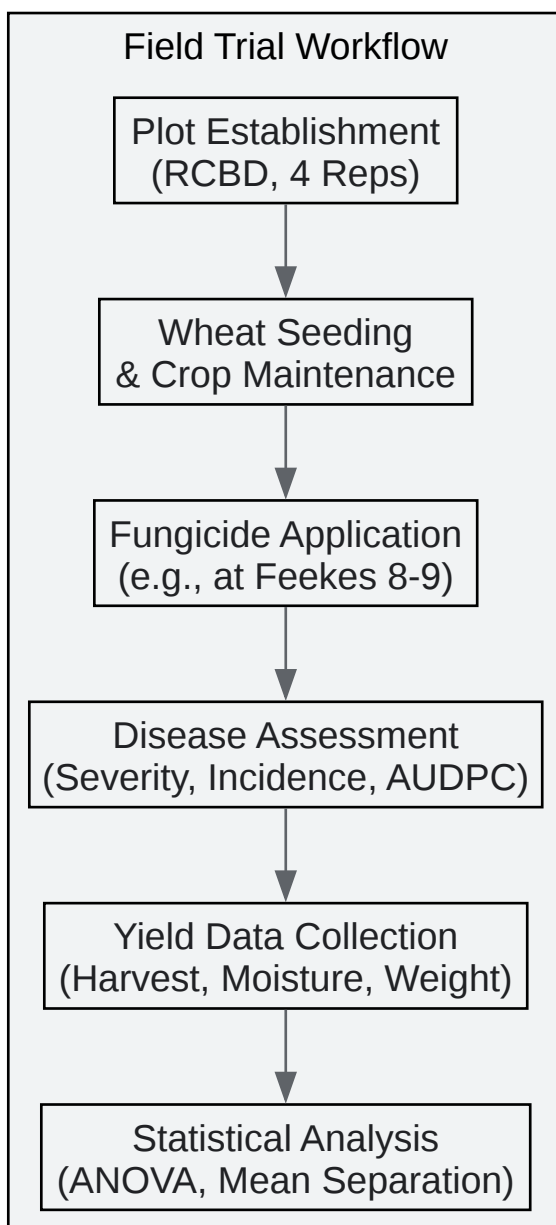
- Pure culture of the target wheat pathogen (e.g., *Puccinia striiformis* urediniospores or *Zymoseptoria tritici* conidia).
- Technical grade pyraclostrobin.
- Appropriate culture medium (e.g., Potato Dextrose Agar for many fungi).
- Sterile petri dishes, micropipettes, and a solvent (e.g., acetone or DMSO).
- Spectrophotometer or hemocytometer for spore counting.
- Incubator set to the optimal growth temperature for the fungus.

Procedure:

- **Stock Solution Preparation:** Prepare a high-concentration stock solution of pyraclostrobin in a suitable solvent.
- **Medium Amendment:** Autoclave the culture medium and cool it to approximately 50-55°C. Add the pyraclostrobin stock solution to the molten agar to create a dilution series (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with the solvent alone.
- **Inoculation:**
 - For mycelial growth: Place a small plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each amended plate.
 - For spore germination: Prepare a spore suspension of a known concentration (e.g., 1×10^5 spores/mL) and spread it evenly across the agar surface.
- **Incubation:** Incubate the plates in the dark at the optimal temperature for the fungus.
- **Data Collection:**
 - For mycelial growth: Measure the colony diameter in two perpendicular directions daily for several days.
 - For spore germination: After 24-48 hours, count the number of germinated and non-germinated spores under a microscope.
- **Data Analysis:**
 - Calculate the percentage of growth inhibition relative to the solvent control for each concentration.
 - Use probit analysis or non-linear regression to determine the EC₅₀ value (the concentration that inhibits 50% of fungal growth or germination).

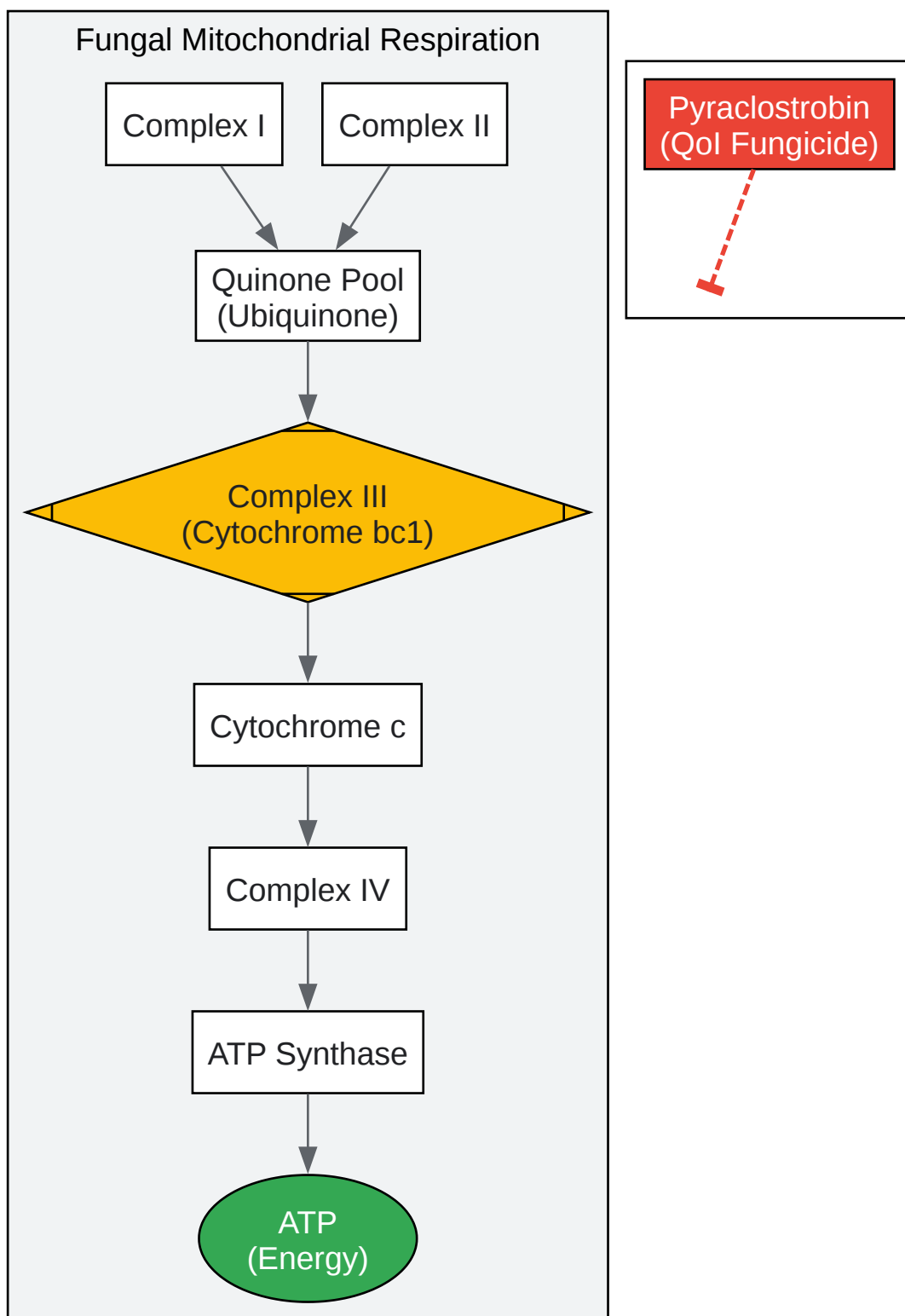
Visualizations: Workflows and Pathways

The following diagrams illustrate key processes related to the application and mode of action of pyraclostrobin.



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Field Trial Experimental Workflow



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Pyraclostrobin's Mode of Action

Physiological Effects and Resistance Management

Beyond direct fungicidal activity, pyraclostrobin can induce positive physiological responses in wheat, often termed "plant health" effects. These may include delayed senescence, increased nitrate assimilation, and enhanced tolerance to abiotic stress, which can contribute to yield preservation even in low-disease environments.[4][19] However, yield responses in the absence of disease can be inconsistent.[19]

Resistance Management: The site-specific mode of action of strobilurin fungicides presents a risk for the development of resistant fungal populations.[7] To ensure long-term efficacy, the following resistance management strategies are critical:

- **Alternate Modes of Action:** Do not make more than two sequential applications of a Group 11 fungicide (like pyraclostrobin) before rotating to a fungicide with a different mode of action (e.g., triazoles, SDHIs).[13]
- **Use Tank Mixtures:** Employing pyraclostrobin in pre-formulated mixtures or tank-mixing with a multi-site or different single-site fungicide can reduce selection pressure.[20]
- **Adhere to Labeled Rates:** Use fungicides at the recommended label rates to ensure effective control and minimize the survival of less-sensitive fungal individuals.
- **Integrated Pest Management (IPM):** Incorporate pyraclostrobin into a broader IPM strategy that includes resistant cultivars, crop rotation, and monitoring of disease pressure to guide application decisions.[6]

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